molecular formula C14H16FN3O2S B4951260 1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide

1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B4951260
M. Wt: 309.36 g/mol
InChI Key: JEQRDUVLSGISDY-UHFFFAOYSA-N
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Description

1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorobenzoyl group, a carbamothioyl group, and a piperidine ring. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-{[(4-Fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Ethyl 1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxylate: An ester derivative with different physical and chemical properties.

    4-{[(E)-Phenylmethylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: A Schiff base with distinct structural features and applications

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S/c15-11-3-1-10(2-4-11)13(20)17-14(21)18-7-5-9(6-8-18)12(16)19/h1-4,9H,5-8H2,(H2,16,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQRDUVLSGISDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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